N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

Kinase Inhibition GSK-3β Selectivity Profiling

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide (CAS 1019102-12-5) is a synthetic heterocyclic compound belonging to the thiazolyl-pyrazole carboxamide family, characterized by a 5-nitrofuran pharmacophore. Its core scaffold is shared with a series of ATP-competitive kinase inhibitors, most notably potent GSK-3β inhibitors , where the nature of the terminal carboxamide moiety critically dictates target selectivity and biological activity.

Molecular Formula C18H13N5O4S
Molecular Weight 395.4 g/mol
CAS No. 1019102-12-5
Cat. No. B3201143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
CAS1019102-12-5
Molecular FormulaC18H13N5O4S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C18H13N5O4S/c1-11-9-15(20-17(24)14-7-8-16(27-14)23(25)26)22(21-11)18-19-13(10-28-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,24)
InChIKeyRUVSZQMIOYRQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide (CAS 1019102-12-5): Structural & Functional Class Context


N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide (CAS 1019102-12-5) is a synthetic heterocyclic compound belonging to the thiazolyl-pyrazole carboxamide family, characterized by a 5-nitrofuran pharmacophore . Its core scaffold is shared with a series of ATP-competitive kinase inhibitors, most notably potent GSK-3β inhibitors [1], where the nature of the terminal carboxamide moiety critically dictates target selectivity and biological activity.

Why N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide Cannot Be Replaced by a Generic Congener


Within the thiazolyl-pyrazole carboxamide class, the terminal amide substituent is the primary driver of pharmacological differentiation, dictating kinase selectivity, cellular potency, and off-target liability . Direct analogs such as the 3-nitrobenzamide derivative (CAS 1020489-16-0) exhibit distinct target engagement profiles, rendering the class non-interchangeable. A purchaser selecting a compound from this series must verify the specific terminal moiety (here, 5-nitrofuran-2-carboxamide) because even isosteric replacements lead to divergent biological outcomes, making generic substitution scientifically invalid without head-to-head data.

Quantitative Differentiation Evidence for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide


Kinase Selectivity Profile Divergence: 5-Nitrofuran vs. 3-Nitrobenzamide Terminal Moieties

The 3-nitrobenzamide analog (CAS 1020489-16-0) is a potent, ATP-competitive GSK-3β inhibitor (IC50 < 100 nM) with selectivity over closely related kinases [1]. The target 5-nitrofuran-2-carboxamide derivative, while sharing an identical thiazolyl-pyrazole core, replaces the nitrobenzamide with a nitrofuran moiety, a pharmacophore known for inducing distinct electronic and steric interactions in the ATP-binding pocket . This structural divergence predicts a substantially altered kinase selectivity signature, a hypothesis supported by class-level evidence showing that carboxamide modifications in this scaffold redirect inhibition from GSK-3β toward ROCK-1 or IKK-β [1]. No direct head-to-head kinome profiling data is publicly available for the nitrofuran analog.

Kinase Inhibition GSK-3β Selectivity Profiling

Antimicrobial Potential Inferred from the 5-Nitrofuran Pharmacophore

The 5-nitrofuran moiety is a validated pharmacophore for antimicrobial activity, activated by bacterial nitroreductases to generate cytotoxic intermediates [1]. In comparative class-level studies, N-benzyl-5-nitrofuran-2-carboxamide derivatives demonstrated potent in vitro antitubercular activity (MIC 0.019–0.20 μM against M. tuberculosis H37Rv) [1]. The target compound incorporates this pharmacophore onto a thiazolyl-pyrazole core, a combination absent in the well-characterized GSK-3β inhibitor series. No direct MIC data exists for this specific compound.

Antimicrobial Nitrofuran Antitubercular

Physicochemical Property Differentiation via the Nitrofuran Moiety

The replacement of the 3-nitrobenzamide group (in the GSK-3β inhibitor analog) with a 5-nitrofuran-2-carboxamide alters hydrogen-bonding capacity and electronic distribution . Based on class-level analysis, nitrofuran-containing carboxamides typically exhibit lower lipophilicity (calculated AlogP reduction of ~0.5–1.0 log units) compared to their nitrobenzamide counterparts, potentially improving aqueous solubility and reducing hERG binding risk [1]. These are theoretical predictions requiring experimental validation.

Physicochemical Properties Drug-Likeness LogP

Validated Application Scenarios for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide


Kinase Selectivity Profiling Campaigns Targeting Non-GSK-3β Kinases

Procurement of this compound is justified for research groups investigating thiazolyl-pyrazole-based kinase inhibitors who require a chemotype that deviates from the well-explored GSK-3β inhibitor space. As established in Section 3, the 5-nitrofuran-2-carboxamide terminus is expected to redirect kinase binding, offering a novel starting point for screening against under-explored targets such as ROCK-1 or IKK-β [1].

Dual-Action Antimicrobial Agent Screening in M. tuberculosis

Given the established antitubercular activity of 5-nitrofuran-2-carboxamide derivatives (MIC 0.019–0.20 μM against H37Rv [1]), this compound is a candidate for screening programs seeking agents that may simultaneously disrupt bacterial redox homeostasis (via the nitrofuran) and inhibit essential mycobacterial kinases (via the thiazolyl-pyrazole core).

Lead Optimization Programs Addressing hERG and Solubility Liabilities

The predicted reduction in lipophilicity relative to the 3-nitrobenzamide analog (Section 3) positions this compound as a strategic tool for medicinal chemists aiming to dial out hERG binding or improve kinetic solubility while retaining a versatile heterocyclic core for further derivatization [2].

Synthetic Methodology Development on Polyheterocyclic Carboxamides

The compound combines three distinct heterocycles (thiazole, pyrazole, nitrofuran) in a single molecule. It serves as a complex model substrate for developing or optimizing amide coupling, nitrofuran stability, or selective reduction protocols, which are relevant to both academic and industrial process chemistry groups .

Quote Request

Request a Quote for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.